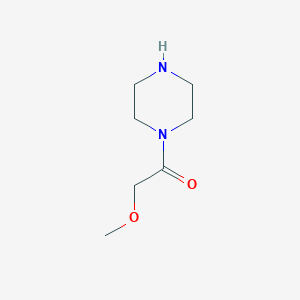

1-(Methoxyacetyl)piperazine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPHKMZYEBWDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547449 | |

| Record name | 2-Methoxy-1-(piperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95550-06-4 | |

| Record name | 2-Methoxy-1-(piperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1-(piperazin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Methoxyacetyl Piperazine

Retrosynthetic Analysis of the 1-(Methoxyacetyl)piperazine Scaffold

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.com For this compound, the most logical and common disconnection occurs at the amide C-N bond. This is a "one-group C-N disconnection," a standard strategy in retrosynthesis. advancechemjournal.com

This disconnection breaks the molecule into two key synthons: a piperazinyl cation and a methoxyacetyl anion. The corresponding synthetic equivalents for these synthons are piperazine (B1678402) itself and a reactive derivative of methoxyacetic acid. The most common and direct synthetic equivalent for the methoxyacetyl synthon is methoxyacetyl chloride. This leads to a straightforward synthetic plan: the acylation of piperazine with methoxyacetyl chloride.

Figure 1: Retrosynthetic Disconnection of this compound

Classical Acylation Reactions for Piperazine Nitrogen Functionalization

The forward synthesis, as suggested by the retrosynthetic analysis, involves the direct acylation of the piperazine ring. This nucleophilic acyl substitution is a fundamental and widely practiced method for forming the amide bond. ambeed.com

The formation of the amide bond between piperazine and an acylating agent like methoxyacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a nitrogen atom of piperazine on the electrophilic carbonyl carbon of the acylating agent. youtube.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion). A final deprotonation step, typically by a base, yields the neutral amide product. youtube.com

A significant challenge in the acylation of piperazine is achieving mono-acylation versus di-acylation. Since piperazine has two reactive secondary amine groups, the reaction can proceed at both sites. Several strategies are employed to optimize for the desired mono-substituted product:

Stoichiometric Control : Using a large excess of piperazine relative to the acylating agent ensures that the acylating agent is more likely to react with an unreacted piperazine molecule than with the already-formed mono-acylated product. nih.gov

Use of a Base : The reaction produces a strong acid (e.g., HCl when using an acyl chloride) as a byproduct. This acid protonates the basic nitrogen atoms of piperazine, deactivating them towards further reaction. Including a non-nucleophilic base, such as triethylamine (B128534) (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can neutralize this acid, allowing the reaction to proceed efficiently while helping to control the reactivity. researchgate.net

Reaction Conditions : Lowering the reaction temperature can help to control the reactivity and improve selectivity for the mono-acylated product.

The choice of the methoxyacetylating agent is critical and depends on factors like reactivity, cost, and the scale of the synthesis. Several common reagents can be used to introduce the methoxyacetyl group onto the piperazine nitrogen.

| Reagent Name | Structure | Reactivity | Byproducts | Key Considerations |

| Methoxyacetyl chloride | CH₃OCH₂COCl | Very High | HCl | Highly reactive and moisture-sensitive; reaction is fast and often exothermic. Requires a base to neutralize the HCl byproduct. researchgate.net |

| Methoxyacetic anhydride | (CH₃OCH₂CO)₂O | High | Methoxyacetic acid | Less reactive than the acyl chloride, which can allow for better control. The byproduct is a carboxylic acid. |

| Methoxyacetic acid | CH₃OCH₂COOH | Low (requires activation) | Varies (e.g., urea (B33335) derivatives) | Requires a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. nih.govnsf.gov |

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for amide bond formation, moving away from stoichiometric reagents and harsh conditions. researchgate.netresearchgate.net

Catalytic approaches to N-acylpiperazine synthesis aim to increase atom economy and reduce waste. While classical methods often require stoichiometric activating agents or bases, catalytic routes offer a more efficient alternative.

Enzymatic Catalysis : Lipases can be used to catalyze the amidation of amines. This method operates under mild conditions, often in aqueous or solvent-free systems, and can offer high selectivity, potentially avoiding the issue of di-acylation.

Transition-Metal Catalysis : While more common for C-N cross-coupling reactions to form N-arylpiperazines, research into transition-metal-catalyzed acylation is ongoing. mdpi.com These methods could potentially use less reactive acylating agents under milder conditions.

Organocatalysis : The use of non-metallic, organic molecules to catalyze amide bond formation is a growing field. For instance, various phosphine (B1218219) or boronic acid catalysts have been developed for the direct amidation of carboxylic acids and amines, avoiding the need for pre-activation and reducing the generation of stoichiometric byproducts.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and their intermediates, including N-acylpiperazines. nih.govsemanticscholar.org This approach involves pumping reagents through a network of tubes and reactors, offering several advantages over traditional batch processing. nih.gov

Key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety : Acylation reactions, particularly with highly reactive reagents like methoxyacetyl chloride, can be very exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. nih.gov

Improved Selectivity and Yield : The precise control over stoichiometry, residence time, and temperature in a flow system can be fine-tuned to maximize the yield of the desired mono-acylated product and minimize the formation of the di-acylated byproduct. lookchem.com

Scalability : Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer period ("numbering-up") rather than using larger vessels, which simplifies the transition from laboratory-scale to industrial production. nih.gov

A typical flow setup would involve two separate streams, one containing piperazine and a base in a suitable solvent, and the other containing the methoxyacetylating agent. These streams are combined at a T-mixer and then passed through a heated or cooled coil reactor to achieve the desired conversion before the product stream is collected. semanticscholar.org

Chemo-, Regio-, and Stereoselective Synthesis Approaches

The synthesis of this compound, a monosubstituted piperazine derivative, requires careful consideration of selectivity, particularly when other reactive functional groups are present on the piperazine ring or its substituents. While specific literature detailing the chemo-, regio-, and stereoselective synthesis of this exact molecule is not extensively documented, general principles of piperazine chemistry can be applied to devise selective synthetic strategies.

Chemoselectivity in the synthesis of this compound primarily revolves around the selective acylation of one of the two secondary amine groups in the piperazine ring. Piperazine itself is a symmetrical molecule, so the initial acylation does not present a regiochemical challenge. However, if the piperazine ring is already substituted, the two nitrogen atoms may have different steric and electronic environments, leading to potential challenges in chemoselectivity.

For instance, in a scenario where a piperazine derivative contains another nucleophilic group, such as a hydroxyl or a primary amine, selective N-acylation at the piperazine nitrogen over O-acylation or acylation of the other amine would be crucial. This can often be achieved by controlling the reaction conditions, such as temperature, solvent, and the nature of the acylating agent and base.

Regioselectivity becomes a critical factor when dealing with unsymmetrically substituted piperazine precursors. If a substituent is already present on one of the nitrogen atoms or at one of the carbon atoms of the piperazine ring, the two nitrogen atoms become non-equivalent. The challenge then lies in selectively introducing the methoxyacetyl group at the desired nitrogen atom (N1 or N4).

Several factors can influence the regioselectivity of N-acylation on an unsymmetrical piperazine:

Steric Hindrance: A bulky substituent on one of the nitrogen atoms will sterically hinder the approach of the acylating agent, favoring acylation at the less hindered nitrogen.

Electronic Effects: The electronic nature of existing substituents can influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups will decrease it.

Protecting Groups: A common strategy to achieve regioselectivity is the use of protecting groups. One of the nitrogen atoms can be temporarily protected with a group that can be selectively removed later. This allows for the functionalization of the unprotected nitrogen, followed by deprotection to yield the desired monosubstituted product.

A general and efficient method for the synthesis of N-arylpiperazines involves the palladium-catalyzed amination of aryl chlorides under aerobic conditions. organic-chemistry.org This approach could be adapted for precursors to this compound where an aryl group is present on one of the piperazine nitrogens.

Stereoselectivity is a consideration when the piperazine ring or its substituents contain chiral centers. The synthesis of specific stereoisomers of substituted piperazines often requires the use of chiral starting materials or asymmetric synthesis methodologies. While this compound itself is not chiral, if it were to be synthesized from a chiral piperazine precursor, preserving the stereochemical integrity of the chiral centers would be paramount.

For example, the asymmetric synthesis of carbon-substituted piperazines is an area of growing interest in medicinal chemistry. rsc.org Methodologies developed in this field, such as those employing chiral auxiliaries or catalysts, could be applied to produce enantiomerically pure substituted piperazine precursors for the synthesis of more complex chiral molecules incorporating the this compound moiety. A highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been reported for the synthesis of 2,6-disubstituted piperazines, demonstrating a method to control stereochemistry. rsc.org

In the absence of specific documented examples for this compound, the following table outlines general strategies that could be employed to achieve selectivity in its synthesis from a hypothetical substituted piperazine precursor.

| Selectivity Type | Synthetic Strategy | Key Considerations | Potential Outcome for this compound Synthesis |

| Chemoselectivity | Controlled acylation with methoxyacetyl chloride or methoxyacetic anhydride. | Use of a non-nucleophilic base, low temperature, and slow addition of the acylating agent. | Selective N-acylation over other nucleophilic groups present in the molecule. |

| Regioselectivity | Use of a piperazine with a removable protecting group on one nitrogen. | Choice of an orthogonal protecting group that is stable to the acylation conditions and can be removed without affecting the methoxyacetyl group. | Introduction of the methoxyacetyl group at a specific nitrogen atom in an unsymmetrical piperazine precursor. |

| Regioselectivity | Exploiting steric hindrance in an unsymmetrically substituted piperazine. | The size of the existing substituent will direct the incoming methoxyacetyl group to the less hindered nitrogen. | Preferential formation of one regioisomer over the other. |

| Stereoselectivity | Synthesis from an enantiomerically pure substituted piperazine. | Reaction conditions should be mild to avoid racemization of existing stereocenters. | Formation of a specific stereoisomer of a more complex target molecule containing the this compound fragment. |

Ultimately, the choice of synthetic strategy would depend on the specific structure of the starting materials and the desired final product. Careful planning and optimization of reaction conditions are essential to achieve high levels of chemo-, regio-, and stereoselectivity in the synthesis of this compound and its derivatives.

Chemical Reactivity and Transformation Pathways of 1 Methoxyacetyl Piperazine

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms. In 1-(Methoxyacetyl)piperazine, one nitrogen is part of a tertiary amide, which significantly reduces its basicity and nucleophilicity due to resonance with the adjacent carbonyl group. The other nitrogen is a secondary amine (N-4), which retains the characteristic basic and nucleophilic properties of aliphatic amines and is the primary site of reactivity on the heterocycle. libretexts.org

The secondary amine nitrogen of this compound readily reacts with electrophiles in what are formally substitution reactions on the nitrogen atom. The lone pair of electrons on this nitrogen makes it a potent nucleophile, enabling reactions such as N-alkylation and N-acylation.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by treating this compound with an alkylating agent, typically an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism (SN2) where the piperazine nitrogen attacks the electrophilic carbon of the alkyl halide. msu.edu Such reactions are usually carried out in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion. A closely related analogue, 1-Acetylpiperazine (B87704), has been shown to undergo efficient alkylation with various alkyl bromides in the presence of potassium carbonate. researchgate.net

N-Acylation: Similar to alkylation, the secondary amine can be acylated using acylating agents like acyl chlorides or anhydrides. This reaction introduces a second acyl group onto the piperazine ring, forming a di-acylated product. This process is a standard method for preparing N-aroylpiperazines. tandfonline.com

Table 1: Examples of Electrophilic Substitution on N-Acylpiperazine Analogs

| Reactant | Reagent | Conditions | Product | Reaction Type |

| 1-Acetylpiperazine | n-Butyl bromide | K₂CO₃, reflux | 1-Acetyl-4-butylpiperazine | N-Alkylation |

| 1-Acetylpiperazine | n-Hexyl bromide | K₂CO₃, reflux | 1-Acetyl-4-hexylpiperazine | N-Alkylation |

| Piperazine | Aroyl Chloride | Glacial Acetic Acid, 65°C | 1-Aroylpiperazine | N-Acylation |

The secondary amine of this compound can act as a nucleophile, attacking electron-deficient carbon centers. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr): Piperazine and its derivatives are effective nucleophiles in SNAr reactions, displacing leaving groups (typically halides) from activated aromatic or heteroaromatic rings. mdpi.com The reaction requires the aromatic ring to be substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN) at positions ortho or para to the leaving group. For instance, piperazine has been shown to react with pentafluoropyridine, preferentially displacing the fluorine atom at the 4-position. researchgate.net

Michael Addition: As a secondary amine, the N-4 nitrogen can participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction involves the addition of the amine to the β-carbon of the unsaturated system, forming a new carbon-nitrogen bond.

Addition to Carbonyls: The secondary amine can undergo nucleophilic addition to aldehydes and ketones to form an unstable carbinolamine intermediate, which can then dehydrate to form an enamine.

Transformations Involving the Methoxyacetyl Moiety

The methoxyacetyl group (-C(O)CH₂OCH₃) possesses two main sites for chemical transformation: the amide linkage and the methoxy (B1213986) group.

The amide bond in this compound is stable but can be cleaved under specific conditions.

Hydrolysis: The amide can be hydrolyzed to yield piperazine and methoxyacetic acid. This reaction can be catalyzed by acid or base, though it often requires forcing conditions such as elevated temperatures. Kinetic studies on analogous N-acetylpiperazine derivatives show that hydrolysis can proceed via catalysis by both hydroxide (B78521) and hydronium ions. nih.gov The cleavage of the acetyl group from N-alkyl-N-acetylpiperazines via hydrolysis is a key step in the synthesis of N-alkylpiperazines. researchgate.net

Transamidation: This reaction involves the exchange of the piperazine moiety with another amine. Amides are generally unreactive towards transamidation due to the stability conferred by resonance. wikipedia.org Consequently, this transformation typically requires catalysts, such as Lewis acids or specific organometallic complexes, to activate the amide carbonyl for nucleophilic attack. nsf.gov

The acetyl group itself can undergo further chemical changes, primarily through reduction of the carbonyl or cleavage of the ether linkage.

Reduction of the Amide Carbonyl: The amide group can be reduced to an amine. A powerful reducing agent, such as lithium aluminum hydride (LAH), is required for this transformation. commonorganicchemistry.com The reaction converts the 1-(methoxyacetyl) group into a 1-(2-methoxyethyl) group, transforming the N-acylpiperazine into a substituted N-alkylpiperazine. organic-chemistry.orgrsc.org

Ether Cleavage: The methoxy group can be cleaved to reveal a hydroxyl group, transforming the methoxyacetyl moiety into a hydroxyacetyl group. This ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by an SN2 attack by a halide ion on the methyl group. youtube.com

Table 2: Transformations of the Methoxyacetyl Moiety

| Starting Moiety | Reagent(s) | Product Moiety | Reaction Type |

| Methoxyacetyl | H₃O⁺ or OH⁻, heat | Methoxyacetic acid + Piperazine | Amide Hydrolysis |

| Methoxyacetyl | LiAlH₄, then H₂O | 2-Methoxyethyl | Amide Reduction |

| Methoxyacetyl | HBr or HI, heat | Hydroxyacetyl | Ether Cleavage |

Ring-Opening and Rearrangement Reactions

Ring-Opening: The piperazine ring is a six-membered saturated heterocycle and is generally considered to be highly stable. researchgate.net Unlike smaller, more strained rings like aziridines, the piperazine ring does not readily undergo ring-opening reactions under typical synthetic conditions. Thermal degradation studies on piperazine have shown that ring-opening can occur, but it requires very high temperatures (e.g., 150-175°C). utexas.edu Such reactions are not common laboratory transformations and proceed through mechanisms like nucleophilic substitution where one amine attacks another piperazine molecule. utexas.edu

Rearrangement Reactions: The saturated piperazine ring system is conformationally flexible but is not prone to skeletal rearrangement reactions. The chemical literature describes numerous rearrangement reactions, such as the Curtius, Schmidt, and Stevens rearrangements, as powerful tools for the synthesis of the piperazine core from acyclic or different heterocyclic precursors. benthamdirect.comtandfonline.comeurekaselect.com However, these are methods to construct the ring, not transformations of a pre-existing piperazine ring.

Mechanistic Investigations of Key Reactions of this compound

The study of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and for optimizing its synthesis and subsequent transformations. Mechanistic investigations provide insights into the stepwise sequence of bond-breaking and bond-forming events, the nature of intermediates, and the energetic landscape of a reaction. For N-acylpiperazine derivatives like this compound, key reactions often revolve around the reactivity of the amide bond and the secondary amine functionality of the piperazine ring, as well as transformations of the methoxyacetyl group.

Investigations into the mechanisms of reactions involving piperazine derivatives often employ a combination of kinetic studies, thermodynamic analysis, and computational modeling. These approaches help to elucidate the factors that govern reaction rates and product distributions. For instance, the nucleophilicity of the secondary amine in piperazine is a key determinant in its acylation reactions. The presence of the methoxyacetyl group can influence the reactivity of the piperazine ring through electronic and steric effects.

Reaction Kinetics and Thermodynamic Studies

Kinetic studies are fundamental to understanding the rates of chemical reactions and the factors that influence them. For reactions involving this compound, such as further N-alkylation or N-arylation, kinetic measurements can reveal the order of the reaction with respect to each reactant, providing clues about the molecularity of the rate-determining step. While specific kinetic data for this compound is not extensively documented in publicly available literature, general principles of amine and amide reactivity can be applied.

The acylation of piperazine to form compounds like this compound is a well-established reaction. The rate of this reaction is dependent on the concentration of both piperazine and the acylating agent, as well as temperature and the nature of the solvent. Studies on the kinetics of N-acylation of piperazines often show second-order kinetics, consistent with a bimolecular nucleophilic acyl substitution mechanism.

Thermodynamic studies provide information about the energy changes that occur during a reaction, indicating its spontaneity and the position of equilibrium. The formation of the amide bond in this compound from piperazine and a methoxyacetyl precursor is an exothermic process, driven by the formation of a stable amide linkage. Thermodynamic data for amide bond formation in various solvents have been studied, showing that the stability of the hydrogen-bonded dimer is significantly affected by the polarity of the solvent. For example, the amide hydrogen bond is found to be significantly more stable in a nonpolar solvent like carbon tetrachloride compared to water. nih.gov

Activation energy barriers (ΔG‡) for conformational changes in N-acylpiperazines, such as the rotation around the amide C-N bond, have been determined using techniques like temperature-dependent NMR spectroscopy. For selected N-benzoylated piperazines, these barriers have been calculated to be between 56 and 80 kJ mol⁻¹. rsc.org These values provide insight into the energetic requirements for conformational isomerization, a key aspect of the molecule's dynamic behavior.

Table 1: Representative Activation Energy Barriers for Conformational Changes in N-Acylpiperazines

| Compound Type | Process | Activation Energy (ΔG‡) (kJ mol⁻¹) | Method |

|---|---|---|---|

| N-Benzoylated Piperazines | Amide Bond Rotation | 56 - 80 | Temperature-Dependent 1H NMR Spectroscopy |

| N-Benzoylmorpholine | Amide Bond Rotation | 31.0 | Temperature-Dependent 1H NMR Spectroscopy |

This table presents representative data for analogous compounds to illustrate the typical energy barriers for conformational changes in N-acylpiperazines. rsc.orgnih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing detailed insights that are often difficult to obtain through experimental methods alone. Techniques such as Density Functional Theory (DFT) and ab initio methods are used to model the potential energy surface of a reaction, allowing for the characterization of transition states and intermediates.

For reactions involving piperazine derivatives, computational studies have been employed to investigate various aspects of their reactivity. For example, in the context of CO2 capture, computational chemistry has been used to calculate the temperature-dependent equilibrium constants (ln K) and the heat of absorption (ΔHabs) for the reactions of piperazine with CO2. nih.govacs.orgresearchgate.net These studies utilize models like the Explicit Solvation Shell (ESS) model and SM8T solvation free energy to accurately predict thermodynamic properties in aqueous solutions. nih.govacs.orgresearchgate.net

The mechanism of N-acylation of amines, the fundamental reaction for the synthesis of this compound, can also be investigated computationally. Theoretical calculations can model the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the acylating agent, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group. These models can predict the activation energies and reaction enthalpies, providing a detailed energetic profile of the reaction pathway. For instance, a proposed mechanism for the N-hydroxyacetylation of amines suggests the role of a catalyst like acetic acid in neutralizing intermediate ions. researchgate.net

Furthermore, computational models can predict various molecular properties that influence reactivity, such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and atomic charges. researchgate.net These properties help in understanding the nucleophilic and electrophilic character of different sites within the this compound molecule. For example, the lone pair of electrons on the secondary amine nitrogen would be identified as the primary site for electrophilic attack.

Computational studies can also be used to investigate the conformational preferences of this compound. The piperazine ring can exist in chair and boat conformations, and the presence of the N-methoxyacetyl group will influence the relative energies of these conformers. Understanding the conformational landscape is crucial as the reactivity of the molecule can be dependent on its three-dimensional structure.

Table 2: Examples of Computational Methods Applied to Piperazine Derivatives

| Computational Method | Application | Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Thermodynamics of CO2 absorption by piperazine | Reaction equilibrium constants, enthalpies of reaction |

| Explicit Solvation Shell (ESS) Model | Aqueous phase reactions of piperazine | Solvation free energies, temperature-dependent equilibrium constants |

| Ab initio methods | Conformational analysis of N-acylpiperazines | Relative energies of conformers, rotational barriers |

| Molecular Docking | Ligand-receptor interactions | Binding modes and affinities of piperazine-based drugs |

This table provides examples of how different computational methods are used to study the reactivity and properties of piperazine and its derivatives. nih.govacs.orgresearchgate.netnih.govfigshare.com

Advanced Spectroscopic and Chromatographic Characterization of 1 Methoxyacetyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the structure of 1-(Methoxyacetyl)piperazine.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The piperazine (B1678402) ring protons typically appear as two sets of multiplets due to the chair conformation of the ring. The protons on the carbons adjacent to the nitrogen bearing the methoxyacetyl group are deshielded compared to the protons adjacent to the secondary amine. The methylene (B1212753) protons of the acetyl group and the methyl protons of the methoxy (B1213986) group are expected to appear as sharp singlets.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the acetyl group is the most deshielded, appearing at the lowest field. The carbons of the piperazine ring will have distinct chemical shifts depending on their position relative to the two nitrogen atoms. The methylene carbon of the acetyl group and the methoxy carbon will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Piperazine CH₂ (positions 2, 6) | ~3.5 - 3.7 | t | ~45 - 50 |

| Piperazine CH₂ (positions 3, 5) | ~2.8 - 3.0 | t | ~40 - 45 |

| Acetyl CH₂ | ~4.1 | s | ~70 - 75 |

| Carbonyl C=O | - | - | ~168 - 172 |

| Methoxy CH₃ | ~3.4 | s | ~58 - 60 |

Note: These are predicted values based on standard chemical shift ranges and data from similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, this would primarily show correlations between the protons on adjacent carbons within the piperazine ring (e.g., between the protons at positions 2 and 3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments in Table 1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. In the context of the piperazine ring, which can exist in different conformations, NOESY can help in determining the preferred chair conformation and the axial or equatorial orientation of substituents. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₇H₁₄N₂O₂), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm the molecular formula.

Calculated Exact Mass for [C₇H₁₅N₂O₂]⁺: 159.11280

An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would provide strong evidence for the identity of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur at the most labile bonds, primarily involving the piperazine ring and the methoxyacetyl side chain. mdpi.comnih.gov

Table 2: Predicted Key Fragment Ions for this compound in MS/MS

| m/z (Predicted) | Proposed Fragment Structure/Loss |

| 159.11 | [M+H]⁺ (Protonated Molecule) |

| 114.08 | Loss of C₂H₅O (ethoxy group from rearrangement) |

| 87.08 | [Piperazine+H]⁺ (Loss of methoxyacetyl group) |

| 73.05 | [CH₃OCH₂CO]⁺ (Methoxyacetyl cation) |

| 56.05 | Piperazine ring fragment [C₃H₆N]⁺ |

| 43.04 | Piperazine ring fragment [C₂H₅N]⁺ |

The fragmentation of the piperazine ring itself often leads to a characteristic series of ions, which helps in identifying the piperazine core in unknown analytes. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group. Other key bands include C-H stretching vibrations for the aliphatic methylene and methyl groups, C-N stretching of the piperazine ring, and the C-O stretch of the ether linkage.

Raman spectroscopy provides complementary information. mdpi.com While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger signals. This technique is particularly useful for studying the skeletal vibrations of the piperazine ring and can be used to investigate conformational isomers. researchgate.netmdpi.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (secondary amine) | 3300 - 3500 | IR |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C=O Stretch (tertiary amide) | 1630 - 1670 | IR, Raman |

| C-N Stretch | 1020 - 1250 | IR |

| C-O Stretch (ether) | 1070 - 1150 | IR |

The combined data from IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups and offering insights into its molecular structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and conformational arrangements, which are essential for understanding the molecule's physical and chemical properties.

While specific crystallographic data for this compound is not widely available in published literature, the solid-state structures of closely related N-acylpiperazine derivatives have been elucidated. These studies offer valuable insights into the likely structural characteristics of this compound. For instance, the crystal structure of 1-(4-nitrobenzoyl)piperazine (B1268174) has been reported, revealing the conformation of the piperazine ring and the geometry of the amide linkage. researchgate.net Similarly, a cocrystal structure containing 1-acetylpiperazine (B87704) has been analyzed, providing further data on the solid-state conformation of N-acetylated piperazines. rsc.orgrsc.org

In these related structures, the piperazine ring typically adopts a chair conformation, which is the most stable arrangement for this six-membered ring. The N-acetyl group is planar, a characteristic feature of amide bonds due to resonance. The relative orientation of the acetyl group with respect to the piperazine ring is a key structural feature that can be determined by X-ray crystallography. It is anticipated that this compound would exhibit similar structural motifs.

A hypothetical data table summarizing typical crystallographic parameters for a related N-acylpiperazine derivative is presented below to illustrate the type of information obtained from an X-ray crystallographic study.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.598 |

| b (Å) | 8.471 |

| c (Å) | 14.893 |

| β (°) | 97.43 |

| Volume (Å3) | 1325.7 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.304 |

Chromatographic Methods for Purity Assessment and Separation Research

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. For a substance like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable for purity assessment and related research.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. The development of a robust HPLC method is critical for determining the purity of this compound and for monitoring its presence in various matrices.

A common approach for a compound like this compound would be reverse-phase HPLC. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Method Development Considerations:

Stationary Phase (Column): A C18 (octadecylsilyl) bonded silica (B1680970) column is a standard choice for reverse-phase HPLC and would likely provide good retention and separation for this compound. The particle size and column dimensions would be selected based on the desired efficiency and analysis time.

Mobile Phase: A mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a suitable mobile phase. The ratio of the organic modifier to water would be optimized to achieve adequate retention and resolution of the target compound from any impurities. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, can improve peak shape for amine-containing compounds.

A representative data table outlining typical parameters for an HPLC method for a piperazine derivative is provided below.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted moderate boiling point, is amenable to GC analysis, particularly when coupled with a mass spectrometer (GC-MS).

GC Method Considerations:

Column: A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5), would be a suitable choice for the analysis of this compound.

Injection: A split/splitless injector is commonly used. The injector temperature would be set high enough to ensure rapid vaporization of the sample without causing thermal degradation.

Oven Temperature Program: A temperature program would be developed to ensure good separation of the analyte from any impurities or solvent peaks. This typically involves an initial isothermal period, followed by a temperature ramp to a final temperature, and a final hold.

Detection: Flame ionization detection (FID) is a universal detector for organic compounds and would provide good sensitivity. However, mass spectrometry (MS) is often preferred as it provides structural information that can be used for definitive identification of the compound and its impurities. The electron ionization (EI) mass spectrum would be expected to show characteristic fragment ions resulting from the cleavage of the piperazine ring and the methoxyacetyl group.

Below is a data table with typical parameters for a GC-MS analysis of a substituted piperazine.

| Parameter | Condition |

|---|---|

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Theoretical and Computational Studies on 1 Methoxyacetyl Piperazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of 1-(Methoxyacetyl)piperazine. These calculations provide insights into the molecule's stability, reactivity, and intermolecular interaction potential by examining its molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy and spatial distribution of these orbitals are crucial for predicting how this compound will interact with other chemical species.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy relates to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. acadpubl.eu For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrogen atoms of the piperazine (B1678402) ring and the oxygen atoms of the methoxyacetyl group, making these the likely sites for electrophilic attack. The LUMO would likely be distributed across the carbonyl group (C=O) of the acetyl moiety, indicating this area is susceptible to nucleophilic attack.

Quantum chemical calculations can provide precise values for these orbital energies and other related reactivity descriptors.

Table 1: Illustrative FMO and Global Reactivity Descriptors for this compound This table presents hypothetical data typical of DFT calculations for a molecule of this type.

| Parameter | Value (eV) | Description |

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.65 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 6.50 | Approximate energy required to remove an electron |

| Electron Affinity (A) | 0.85 | Approximate energy released when an electron is added |

| Electronegativity (χ) | 3.675 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.825 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.354 | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | 2.39 | Propensity to accept electrons |

The distribution of electron density within this compound governs its polarity and non-covalent interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netwolfram.com In an MEP map, regions of negative potential (typically colored red) correspond to areas with high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. acadpubl.euresearchgate.net

For this compound, the MEP would show significant negative potential around the carbonyl oxygen and, to a lesser extent, the ether oxygen and the piperazine nitrogens, highlighting these as primary sites for hydrogen bonding. researchgate.net The hydrogen atoms on the piperazine ring (N-H) and the alpha-carbons would exhibit a positive potential. This detailed charge landscape is crucial for understanding how the molecule interacts with biological targets or other molecules.

Mulliken population analysis is another method used to quantify the charge distribution by assigning partial charges to each atom in the molecule.

Table 2: Hypothetical Mulliken Atomic Charges for this compound This table shows representative charge values for key atoms, illustrating expected charge distribution.

| Atom | Element | Hypothetical Mulliken Charge (a.u.) |

| O1 | Oxygen (C=O) | -0.55 |

| O2 | Oxygen (-O-CH3) | -0.48 |

| N1 | Nitrogen (Amide) | -0.35 |

| N4 | Nitrogen (Amine) | -0.30 |

| C5 | Carbon (C=O) | +0.60 |

| H10 | Hydrogen (N-H) | +0.32 |

Conformational Analysis and Energy Minima Identification

The flexibility of the piperazine ring and the rotational freedom of the methoxyacetyl side chain mean that this compound can exist in multiple conformations. Identifying the most stable, low-energy conformations is essential for understanding its behavior.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.deq-chem.com This is typically done by systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. joaquinbarroso.comnih.gov Plotting the energy at each step reveals the energy barriers between different conformations and identifies the lowest energy minima.

For this compound, key PES scans would involve:

Rotation around the N1-C(O) bond: This would reveal the rotational barrier of the acetyl group, which is influenced by steric hindrance and electronic effects.

Rotation around the C(O)-CH2 bond: This scan would identify the preferred orientation of the methoxy (B1213986) group relative to the carbonyl.

Piperazine Ring Inversion: Although more complex, computational methods can map the energy pathway for the piperazine ring's chair-to-boat interconversion.

These scans help to identify the most stable conformers and the transition states that separate them. uni-muenchen.de

Table 3: Illustrative Relative Energies of this compound Conformers from a PES Scan Hypothetical data representing the output of a PES scan around a key dihedral angle.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

| 0 | 3.5 | Eclipsed (Transition State) |

| 60 | 0.8 | Gauche |

| 120 | 3.0 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov An MD simulation of this compound in a vacuum or a solvent can reveal its intrinsic flexibility and conformational preferences at a given temperature. researchgate.netnih.gov

By simulating the molecule for nanoseconds or longer, researchers can observe:

The flexibility of the methoxyacetyl side chain.

Spontaneous transitions between different conformational states.

The dynamics of the piperazine ring puckering, including the frequency of chair-to-boat interconversions.

The formation and breaking of intramolecular hydrogen bonds, if any.

These simulations provide a more realistic view of the molecule's behavior than static calculations, offering insights into the populations of different conformers at thermal equilibrium. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound or interpreting experimental spectra. chemicalpapers.com DFT calculations are widely used for predicting both NMR and IR spectra with high accuracy. d-nb.infonih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict 1H and 13C NMR chemical shifts. researchgate.net The accuracy of these predictions can be very high, often with errors of less than 0.2 ppm for 1H and 1.2 ppm for 13C when compared to experimental data. d-nb.info Calculations would provide predicted shifts for all unique protons and carbons in this compound, aiding in the assignment of complex experimental spectra. mdpi.comnih.gov

Table 4: Hypothetical Predicted vs. Typical Experimental NMR Shifts (ppm) for this compound Illustrative data comparing computationally predicted shifts to standard experimental ranges.

| Atom Group | Predicted 1H Shift (ppm) | Typical 1H Range (ppm) | Predicted 13C Shift (ppm) | Typical 13C Range (ppm) |

| Piperazine CH2 (adjacent to N-H) | 2.85 | 2.7 - 3.0 | 45.5 | 44 - 48 |

| Piperazine CH2 (adjacent to N-Ac) | 3.50 | 3.4 - 3.7 | 44.8 | 43 - 47 |

| -O-CH3 | 3.35 | 3.3 - 3.5 | 59.2 | 58 - 62 |

| -CO-CH2- | 4.15 | 4.0 - 4.3 | 70.8 | 69 - 73 |

| C=O | - | - | 169.5 | 168 - 172 |

IR Vibrational Frequencies: Theoretical calculations can also compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. nih.gov These calculations can confirm the presence of key functional groups, such as the strong absorption expected for the amide C=O stretch and the N-H stretch of the piperazine ring.

Table 5: Hypothetical Predicted vs. Experimental IR Frequencies (cm-1) for this compound Illustrative data showing key vibrational modes.

| Vibrational Mode | Scaled Calculated Frequency (cm-1) | Typical Experimental Frequency (cm-1) |

| N-H Stretch (Piperazine) | 3310 | 3250 - 3350 |

| C-H Stretch (Aliphatic) | 2945, 2860 | 2850 - 3000 |

| C=O Stretch (Amide) | 1655 | 1640 - 1680 |

| C-N Stretch | 1240 | 1220 - 1280 |

| C-O-C Stretch (Ether) | 1115 | 1090 - 1150 |

Reaction Pathway Modeling and Energetics

The reaction proceeds via a well-established pathway for the acylation of amines. The lone pair of electrons on one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of methoxyacetyl chloride. This initial attack is not a single, fluid step but involves surmounting a specific energy barrier.

As the piperazine nitrogen approaches the carbonyl carbon, the geometry of the methoxyacetyl chloride molecule begins to distort. The carbon-oxygen double bond starts to elongate, and the carbon-chlorine bond also lengthens. This progression leads to the formation of a high-energy, transient species known as the transition state. The transition state is a critical point on the reaction coordinate, representing the peak of the energy barrier that must be overcome for the reaction to proceed. It is not a stable molecule and exists for an infinitesimally short period. In this state, a partial bond has formed between the piperazine nitrogen and the carbonyl carbon, while the carbon-oxygen double bond and the carbon-chlorine bond are partially broken.

Following the transition state, the reaction pathway descends in energy to form a tetrahedral intermediate. In this intermediate, the former carbonyl carbon is now bonded to the piperazine nitrogen, the oxygen atom (which carries a negative charge), the chlorine atom, and the methoxymethyl group. This intermediate is more stable than the transition state but is still a high-energy species compared to the reactants and the final product.

The subsequent steps involve the collapse of this tetrahedral intermediate. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion as a leaving group. This is a rapid process, driven by the stability of the newly formed amide bond and the ability of chlorine to exist as a stable anion. The final step in the reaction pathway is the deprotonation of the newly acylated piperazine nitrogen, typically by another molecule of piperazine acting as a base, to yield the neutral this compound product and piperazine hydrochloride.

Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate the energies of the reactants, transition state, intermediate, and products. These calculations allow for the construction of a detailed reaction energy profile, which visually represents the energy changes throughout the course of the reaction.

Table 1: Calculated Energetic Parameters for the Acylation of Piperazine with Methoxyacetyl Chloride

| Parameter | Description | Illustrative Energy Value (kJ/mol) |

| Ea | Activation Energy | 50 - 70 |

| ΔHreaction | Enthalpy of Reaction | -80 to -100 |

| Eintermediate | Relative Energy of Tetrahedral Intermediate | 10 - 20 |

Note: The values in this table are illustrative and representative of typical amine acylations. Specific values for the reaction of this compound would require dedicated computational studies.

The reaction pathway modeling and the associated energetics provide a fundamental understanding of the formation of this compound at a molecular level. It highlights the critical role of the transition state in determining the reaction rate and explains the thermodynamic driving force behind the formation of the stable amide product.

Applications in Advanced Organic Synthesis As a Building Block and Precursor

Role as a Scaffold for Complex Heterocyclic Synthesis

The piperazine (B1678402) ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds. rsc.orgscispace.comnih.gov 1-(Methoxyacetyl)piperazine serves as an excellent starting point for the synthesis of more complex heterocyclic systems. The secondary amine at the N4 position is a nucleophilic site readily available for reactions that build new rings or append other cyclic structures.

Synthetic methodologies often involve leveraging the N4 nitrogen for annulation reactions, where a new ring is fused onto the piperazine core. For instance, piperazine derivatives can be used to construct polycyclic structures through multi-step sequences. mdpi.com These reactions might include condensation with bifunctional electrophiles or intramolecular cyclizations following an initial N-alkylation or N-arylation step. The methoxyacetyl group can influence the solubility and reactivity of the molecule and its intermediates, often favorably impacting reaction yields and purification processes.

Table 1: Examples of Heterocyclic Systems Derived from Piperazine Scaffolds

| Target Heterocyclic System | Synthetic Strategy | Key Reaction Type |

|---|---|---|

| Fused Piperazines (e.g., Indazolo-piperazines) | Reaction of N-substituted piperazine with precursors that undergo intramolecular cyclization. | Michael Addition, Smiles Rearrangement |

| Polycyclic Cage Compounds | Multi-step synthesis involving sequential N-functionalization and ring-forming reactions. | Alkylation, Amidation, Cyclization |

| Substituted Piperazinones | Oxidation or ring expansion/contraction of piperazine-derived intermediates. | Oxidation, Rearrangement |

Precursor for Nitrogen-Containing Ligands in Catalysis

The nitrogen atoms of the piperazine ring are excellent coordinating sites for metal ions, making piperazine derivatives valuable precursors for ligands used in catalysis. nih.govresearchgate.net this compound can be elaborated into multidentate ligands by attaching other coordinating groups to the N4 nitrogen. These groups can include pyridines, amines, or other heterocycles, leading to ligands capable of forming stable complexes with a variety of transition metals.

The resulting metal complexes have found applications in fields such as oxidation catalysis and the formation of metal-organic frameworks (MOFs). rsc.orgscispace.comnih.gov The structure of the ligand is crucial for determining the catalytic activity and selectivity of the metal center. By modifying the piperazine precursor, chemists can fine-tune the steric and electronic properties of the resulting ligand to optimize its performance in a specific catalytic transformation. For example, incorporating the piperazine unit into larger macrocyclic frameworks can enhance the stability of the corresponding metal complexes. nih.gov The conformation of the piperazine ring, typically a chair form in the free ligand, may switch to a boat conformation upon metal coordination to satisfy the geometric requirements of the complex. nih.gov

Derivatization Strategies for Novel Chemical Entities

The primary site for derivatization on this compound is the secondary amine at the N4 position. This site's nucleophilicity allows for a wide range of chemical transformations to introduce molecular diversity and create novel chemical entities.

Common derivatization strategies include:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl chains, which can be further functionalized. This is a foundational step in building many piperazine-containing drug molecules. mdpi.com

N-Arylation: Coupling with aryl halides, often through palladium-catalyzed methods like the Buchwald-Hartwig amination, to attach various aromatic systems.

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively, altering the electronic properties and hydrogen-bonding capabilities of the molecule.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form N-alkylated products, providing a versatile route to a wide range of substituents. mdpi.com

Mannich Reactions: Used to introduce aminomethyl groups by reacting the N-H bond with formaldehyde (B43269) and a suitable carbon acid or other nucleophile. nih.gov

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds to append larger functional groups.

These strategies have been employed to synthesize libraries of compounds for screening for biological activity, leading to the discovery of new therapeutic agents. researchgate.netresearchgate.net For example, a one-pot, three-component synthesis was developed to create dithioacetylenic piperazine derivatives. chemjournal.kz Another approach involves derivatizing piperazine with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to create UV-active compounds for analytical purposes. jocpr.comjocpr.com

Integration into Supramolecular Assembly Design

Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions. Piperazine derivatives, including this compound, are valuable components in supramolecular assembly due to their well-defined hydrogen bonding capabilities. nih.gov

The key structural features for supramolecular design are:

Hydrogen Bond Donors: The N-H group on the secondary amine of the piperazine ring.

Hydrogen Bond Acceptors: The tertiary nitrogen atoms of the piperazine ring and the carbonyl oxygen of the methoxyacetyl group.

These sites can engage in predictable hydrogen-bonding patterns, such as N-H···O and C-H···O interactions, to form specific synthons. nih.gov These synthons can direct the assembly of molecules into higher-order structures, including one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.govmdpi.com For instance, co-crystallization of piperazines with organic acids like o- and p-nitrophenol has been shown to result in proton transfer, forming ionic complexes that self-assemble into well-defined crystal lattices. lu.se The interplay of these non-covalent forces is crucial in crystal engineering, where the goal is to control the packing of molecules in the solid state to achieve desired material properties. amercrystalassn.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Formaldehyde |

| o-Nitrophenol |

| p-Nitrophenol |

Mechanistic Investigations of Biochemical Interactions of 1 Methoxyacetyl Piperazine in Vitro Systems

Interaction with Nucleic Acids and Biomacromolecules (Purified Systems):No research has been published detailing the interaction of 1-(Methoxyacetyl)piperazine with nucleic acids or other purified biomacromolecules.

While the broader class of piperazine (B1678402) derivatives has been the subject of extensive research, leading to the development of numerous compounds with diverse pharmacological activities, this body of work does not provide the specific data necessary to detail the biochemical interactions of this compound itself. Scientific inquiry into this particular compound may be in its nascent stages or part of proprietary research not available in the public sphere.

Detailed Mechanistic and Structure-Interaction Data for this compound Remains Elusive in Publicly Available Research

Despite a comprehensive search of scientific literature and databases, detailed mechanistic investigations into the biochemical interactions of the specific chemical compound this compound in in vitro systems are not extensively documented. Consequently, a thorough elucidation of its key pharmacophoric elements through systematic structure-interaction relationship studies is not publicly available.

The piperazine ring itself is a well-recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds across a wide range of therapeutic areas. Research into various piperazine derivatives has provided general insights into their structure-activity relationships (SAR). These studies often focus on modifications at the N1 and N4 positions of the piperazine ring to modulate activity at various biological targets, including G-protein coupled receptors, ion channels, and enzymes.

For instance, studies on N-acylpiperazine derivatives have explored how alterations of the acyl group can influence biological activity. Research has shown that the nature of the substituent on the acyl moiety can significantly impact potency and selectivity for specific targets. Similarly, investigations into arylpiperazines have detailed how substitutions on the aryl ring are critical for receptor affinity and functional activity.

However, specific research focusing on the methoxyacetyl group attached to the piperazine nitrogen is scarce. To construct a detailed understanding of the structure-interaction relationship of this compound, as requested, would require experimental data from studies where the methoxyacetyl moiety is systematically modified. Such studies would typically involve:

Alteration of the Methoxy (B1213986) Group: Replacing the methyl ether with other alkyl ethers (e.g., ethoxy, propoxy) or functional groups (e.g., hydroxyl, amino) to probe the role of steric bulk and hydrogen bonding potential at this position.

Modification of the Acetyl Linker: Varying the length of the alkyl chain (e.g., propionyl, butyryl) to understand the spatial requirements for optimal interaction with a biological target.

Without such dedicated studies, it is not possible to construct a data-driven analysis of the key pharmacophoric elements of this compound for specific molecular interactions. The available scientific literature does not currently provide the necessary detailed research findings or data tables to fulfill the specific requirements of the requested article. Further experimental research would be necessary to elucidate the specific biochemical interactions and structure-interaction relationships of this particular compound.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of monosubstituted piperazines, including 1-(Methoxyacetyl)piperazine, has traditionally relied on multi-step procedures that often involve protecting groups. nih.gov This approach can be inefficient, costly, and generate significant waste. Future research is poised to develop more direct, novel, and sustainable synthetic routes.

Green Chemistry and Catalysis: Modern synthetic chemistry is increasingly focused on green and sustainable principles. Future methodologies for synthesizing this compound will likely move away from stoichiometric reagents towards catalytic processes. One-pot syntheses, starting from a protonated piperazine (B1678402) to avoid the need for protecting groups, represent a simpler, more cost-effective, and environmentally friendly route. nih.gov

Photoredox Catalysis: A particularly promising area is the use of visible-light photoredox catalysis. nih.govacs.org This technique allows for the formation of C-substituted piperazines under mild conditions, often circumventing the need for prefunctionalized substrates. nih.gov Organic photoredox catalysts are especially attractive as they can be synthesized from renewable materials, offering a more sustainable alternative to transition-metal catalysts. ethz.ch Research into photocatalytic methods, such as the Silicon Amine Protocol (SLAP), could provide tin-free, blue-light-promoted pathways to N-unprotected piperazines which can then be acylated. ethz.ch

Flow Chemistry: The transition from batch to continuous flow reactors presents another significant opportunity. nih.gov Flow chemistry can enhance reaction efficiency, improve safety, and allow for easier scalability. rsc.org Microwave-assisted flow synthesis, in particular, can dramatically shorten reaction times for the preparation of monosubstituted piperazines. nih.gov

| Methodology | Advantages | Disadvantages | Future Research Focus for this compound |

|---|---|---|---|

| Traditional (with Protecting Groups) | Well-established, reliable | Multi-step, high waste, costly nih.gov | Phasing out in favor of more direct methods |

| One-Pot Synthesis | Cost-effective, simple, reduced waste nih.gov | May require specific catalysts or conditions | Optimization of one-pot acylation of piperazine with methoxyacetyl chloride |

| Photoredox Catalysis | Mild conditions, high functional group tolerance, sustainable nih.govethz.ch | Requires specialized equipment (photoreactors) | Development of a direct photocatalytic methoxyacetylation method |

| Flow Chemistry | Scalable, improved safety, efficient nih.govrsc.org | High initial setup cost | Integration of acylation into a continuous flow process |

Advanced Computational and Theoretical Explorations of Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, advanced computational studies can provide deep insights into its structure, reactivity, and potential interactions.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, conformational landscape, and reactivity of this compound. researchgate.netdntb.gov.ua Such studies can determine the most stable conformers arising from the rotation of the amide bond and the inversion of the piperazine ring. nih.gov By calculating frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) surfaces, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new derivatization reactions. researchgate.netdntb.gov.ua

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments, such as in various solvents or in the presence of biological macromolecules. nih.govnih.govresearchgate.net These simulations provide insights into intermolecular interactions, such as hydrogen bonding, and can help understand how the molecule might behave in complex systems. nih.govuib.no For instance, MD simulations have been used to study the role of piperazine in CO2 capture, revealing details of its interactions on a molecular scale. nih.govnih.gov Similar approaches could be used to model the interaction of this compound with potential targets in material or biological science. nih.gov

| Computational Method | Key Parameters to Investigate | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Conformational energies, vibrational frequencies, HOMO-LUMO gap, MEP maps, reaction energy barriers researchgate.netdntb.gov.ua | Predicting stable structures, reactivity, spectral properties, and guiding synthetic derivatization |

| Molecular Dynamics (MD) | Solvation free energy, radial distribution functions, hydrogen bond analysis, binding free energy nih.govnih.gov | Understanding behavior in solution, predicting interactions with other molecules or surfaces |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions, reaction mechanisms in a biological environment | Elucidating potential biological activity or enzyme inhibition mechanisms |

Exploration of New Chemical Transformations and Derivatizations for Material Science

The piperazine scaffold is a valuable building block in material science, finding use in polymers, resins, and metal-organic frameworks (MOFs). nih.govrsc.orgslideshare.net The unique functional groups of this compound—the secondary amine, the amide, and the ether linkage—provide multiple handles for chemical modification, opening up new opportunities in materials development.

Polymer Synthesis: Piperazine and its derivatives are used in the synthesis of various polymers, including antimicrobial polymers. rsc.org The secondary amine of this compound can be reacted with various monomers to be incorporated into polymer backbones. For example, it could be used in condensation polymerization with dianhydrides or diacyl chlorides to form polyamides or polyimides with tailored properties. The methoxyacetyl side chain could influence the polymer's solubility, thermal stability, and biocompatibility.

Ligands for Metal-Organic Frameworks (MOFs): The nitrogen atoms of the piperazine ring can act as coordinating sites for metal ions, making piperazine derivatives excellent ligands for the construction of MOFs. nih.govrsc.org MOFs are highly porous materials with applications in gas storage, catalysis, and sensing. By functionalizing the secondary amine of this compound with additional coordinating groups (e.g., carboxylates, pyridyls), novel ligands could be designed to create MOFs with unique structures and functionalities.

Functional Surface Modification: The reactivity of the secondary amine allows this compound to be grafted onto surfaces of materials like silica (B1680970) or nanoparticles. This surface modification could be used to alter the surface properties, for example, to enhance hydrophilicity or to introduce specific binding sites for targeted applications.

| Functional Group | Reaction Type | Potential Material Application |

|---|---|---|

| Secondary Amine (N-4) | N-Alkylation, N-Arylation, Michael Addition, Amidation | Polymer synthesis, MOF ligands, surface functionalization |

| Amide Carbonyl | Reduction to amine | Creates a new reactive site for further modification |

| Ether Linkage | Ether cleavage (e.g., with HBr) core.ac.uk | Exposes a hydroxyl group for esterification or other reactions |

Applications in Specialized Analytical Chemistry and Detection Technologies

The detection and quantification of piperazine derivatives are crucial in various fields, from pharmaceutical quality control to forensic analysis. mdpi.comunodc.org Future research can focus both on developing better detection methods for this compound and on utilizing it as a tool in analytical applications.

Advanced Detection Methods: Since simple piperazine derivatives often lack a strong chromophore, their detection by HPLC-UV can be challenging at low concentrations. jocpr.com A significant area of research is the development of derivatization methods to enhance detectability. Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with the secondary amine of piperazines to form highly UV-active derivatives, enabling trace-level quantification. jocpr.comresearchgate.netjocpr.com Future work could optimize such methods for this compound or explore new derivatizing agents. Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) provide high specificity for the identification of piperazines and their metabolites. unodc.orgnih.gov

Chemical Probes and Sensors: The piperazine scaffold can be incorporated into more complex molecules designed as chemical sensors or probes. By derivatizing the secondary amine of this compound with a fluorophore or a specific binding moiety, new chemosensors could be developed. These sensors could be designed to detect metal ions, anions, or biologically relevant molecules through changes in their spectroscopic properties (e.g., fluorescence quenching or enhancement) upon binding.

Derivatization Reagent for Analysis: The secondary amine of this compound could itself be used as a derivatizing agent to tag other molecules for analysis. For example, it could be used to derivatize carboxylic acids in peptides or other biological samples to improve their ionization efficiency in mass spectrometry, a strategy that has been successfully employed with other piperazine derivatives. nih.gov

| Technique | Application | Emerging Opportunity for this compound |

|---|---|---|

| HPLC-UV | Quantification in bulk and formulated products | Development of sensitive methods via derivatization with agents like NBD-Cl jocpr.comjocpr.com |

| GC-MS | Identification and quantification in complex matrices nih.gov | Establishing fragmentation patterns for unambiguous identification in forensic and metabolic studies |

| LC-MS | Highly sensitive and selective detection mdpi.com | Developing validated LC-MS/MS methods for trace analysis in biological and environmental samples |

| Fluorescence Spectroscopy | Use in chemical sensing | Synthesis of fluorescent derivatives to act as probes for metal ions or biomolecules |

Q & A

Q. What are the validated synthetic routes for 1-(Methoxyacetyl)piperazine, and how are reaction conditions optimized?

this compound is typically synthesized via coupling reactions between methoxyacetic acid derivatives and piperazine. Key steps include:

- Acylation of Piperazine : Reacting piperazine with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the methoxyacetyl group .